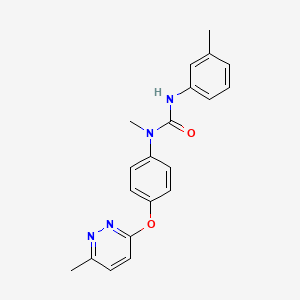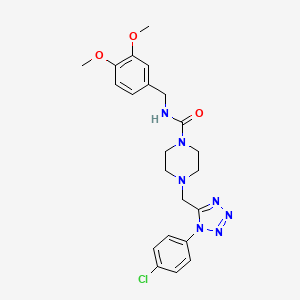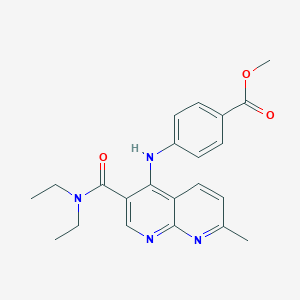
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(m-tolyl)urea, also known as MP-10, is a small molecule that has been shown to have potential therapeutic applications in various diseases. MP-10 is classified as a kinase inhibitor, specifically targeting the protein kinases that are involved in cellular signaling pathways.
Scientific Research Applications
Stereochemical Studies and Saturated Heterocycles
Research into urea derivatives, including stereochemical studies and their applications in creating saturated heterocycles, has been a significant area of interest. These compounds have been prepared from various aminomethyl cyclohexanols and cyclopentanols, demonstrating the flexibility in synthesizing complex organic structures and exploring their stereochemical properties (Fülöp, Bernáth, & Sohár, 1985).
Heterocyclic Transformations
Another area of application involves heterocyclic transformations, where urea derivatives are utilized in reactions to synthesize uracils and ureas. These transformations are crucial for developing novel compounds with potential therapeutic applications, showcasing the role of urea derivatives in facilitating complex chemical reactions (Singh, Singh, Aggarwal, & Kumar, 1993).
Protein Interactions in Marine Organisms
The study of urea and methylamine mixtures in marine organisms offers insights into how these compounds interact with proteins. This research has implications for understanding the stability of proteins under various environmental conditions, providing a foundation for developing strategies to manipulate protein stability in biomedical applications (Lin & Timasheff, 1994).
Corrosion Inhibition
Urea derivatives have also been investigated for their potential as corrosion inhibitors for metals. Studies have shown that certain urea compounds can effectively prevent metal corrosion, highlighting their potential applications in industrial processes and materials preservation (Mistry, Patel, Patel, & Jauhari, 2011).
Vibrational Spectra and Chemotherapeutic Agents
The vibrational spectra of urea derivatives have been analyzed to understand their electronic properties better. Such studies are essential for developing new chemotherapeutic agents, as they provide insights into the molecular structure and potential biological activity of these compounds (Mary et al., 2014).
properties
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-5-4-6-16(13-14)21-20(25)24(3)17-8-10-18(11-9-17)26-19-12-7-15(2)22-23-19/h4-13H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLSCQQYYQFJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)
![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)
![ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2727133.png)



![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)
![N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2727143.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)

![2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2727152.png)